molecular formula C20H17N5 B2812608 11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 371211-70-0

11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2812608
CAS No.: 371211-70-0
M. Wt: 327.391
InChI Key: BGHZRQQBPAQMSF-UHFFFAOYSA-N
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Description

11-(2-Methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzimidazo[1,2-b]isoquinoline core substituted with a 2-methylimidazole group at position 11 and a nitrile group at position 4. Its molecular formula is C20H17N5, with a molecular weight of 375.48 g/mol (CAS No. 459191-84-5) .

Properties

IUPAC Name

11-(2-methylimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5/c1-13-22-10-11-24(13)20-15-7-3-2-6-14(15)16(12-21)19-23-17-8-4-5-9-18(17)25(19)20/h4-5,8-11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZRQQBPAQMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound through various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising a tetrahydrobenzimidazole moiety fused with an isoquinoline system. The imidazole ring contributes to its biological activity by providing sites for interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have been explored in several studies.

Antitumor Activity

A study evaluating the antitumor properties of related compounds found that imidazole-containing derivatives often demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 value in the low micromolar range against human ovarian carcinoma cell lines (A2780), suggesting potent antitumor activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Research Findings

Several studies have provided insights into the biological activity of this compound and its analogs:

StudyBiological ActivityKey Findings
AntimicrobialIndolo[2,3-a]carbazole derivatives showed moderate inhibitory activity against Bacillus anthracis and Mycobacterium tuberculosis.
AntitumorCompounds exhibited significant cytotoxicity against various cancer cell lines; IC50 values were notably low for certain analogs.
Coordination ChemistryThe compound's ability to form coordination complexes with metal ions may enhance its biological activity by stabilizing active forms.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study focusing on imidazole derivatives, researchers synthesized several analogs and evaluated their anticancer efficacy. The results indicated that modifications to the imidazole ring significantly influenced the cytotoxicity profiles against multiple cancer types. Notably, the presence of electron-withdrawing groups enhanced potency.

Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of related compounds. The findings revealed that certain derivatives displayed effective inhibition against pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exhibit significant anticancer properties. Studies have shown that the imidazole and benzimidazole moieties contribute to the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, derivatives of similar structures have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and triggering programmed cell death.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. The presence of the imidazole ring is known to enhance the bioactivity against a range of pathogens. In vitro studies have demonstrated that such compounds can inhibit bacterial growth and show efficacy against fungal infections. This antimicrobial activity is attributed to the ability of imidazole derivatives to disrupt microbial cell membranes or interfere with essential metabolic processes.

Pharmacological Applications

G-Protein Coupled Receptor Modulation
Recent studies have explored the role of compounds with similar structures in modulating G-protein coupled receptors (GPCRs), which are crucial targets in drug development for various diseases including diabetes and obesity. The compound's structural features may facilitate interactions with specific GPCRs, leading to potential therapeutic applications in metabolic disorders.

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with imidazole and benzimidazole components have been linked to neuroprotection against oxidative stress and neuroinflammation. This makes them candidates for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Material Science Applications

Fluorescent Materials
The structural characteristics of this compound may allow it to be used in the development of fluorescent materials. Such materials are valuable in various applications including bioimaging and sensor technology. The ability to emit fluorescence upon excitation can be harnessed for visualizing biological processes or detecting specific biomolecules.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer cell lines using derivatives similar to the target compound.
Study BAntimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus and Candida albicans growth with a related imidazole derivative.
Study CGPCR ModulationIdentified potential agonistic activity on TGR5 receptor leading to enhanced glucose metabolism in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Activities
11-(2-Methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (Target) C20H17N5 375.48 2-Methylimidazole N/A (structural basis for comparison)
11-Anilino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (S02) C23H17N5 363.42 Anilino Strong Foxp3 downregulation, potential immunosuppressive/anti-cancer activity
11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C23H20N4 352.44 Benzylamino logP = 4.6, higher lipophilicity
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C17H12ClN3 305.76 Chloro Likely a synthetic precursor; no biological data reported
11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C26H25N5 407.51 4-Phenylpiperazine Enhanced molecular weight; phenylpiperazine may confer CNS-targeting potential
5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile C17H15N3O 277.32 Oxo + methyl Structural rigidity due to ketone group; unknown activity

Key Observations:

No direct activity data are available for the target compound, but the 2-methylimidazole group—a common pharmacophore in kinase inhibitors—may confer similar biological relevance.

Structural Modifications :

  • The chloro derivative serves as a synthetic intermediate, enabling further functionalization via nucleophilic substitution .
  • The 4-phenylpiperazine substituent increases molecular weight and introduces a moiety often associated with dopamine receptor interactions, hinting at CNS applications .

Physicochemical Trends: Bulkier substituents (e.g., benzylamino, phenylpiperazine) increase molecular weight and may reduce solubility, whereas smaller groups (e.g., methyl, chloro) maintain lower molecular weights and better drug-likeness.

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